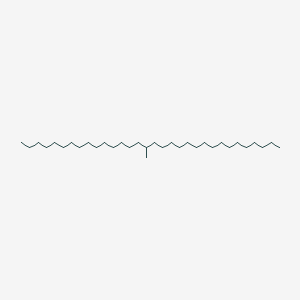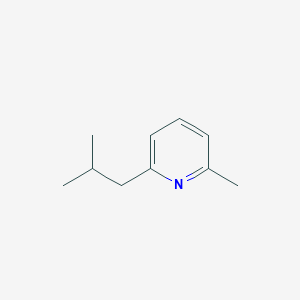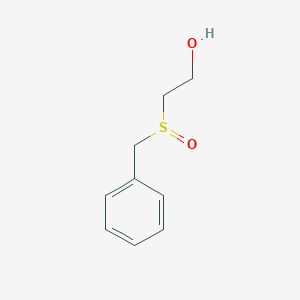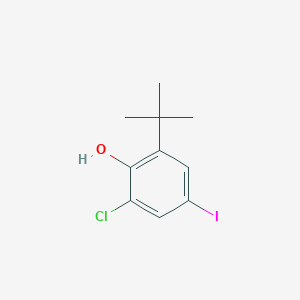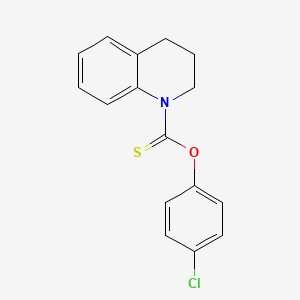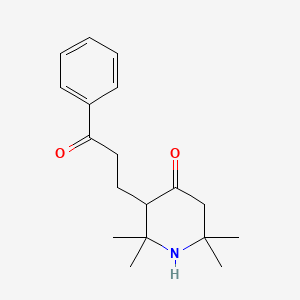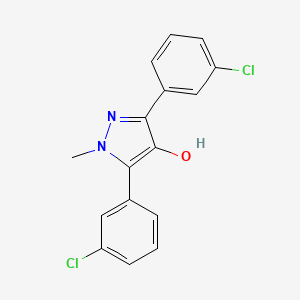
3,5-Bis(3-chlorophenyl)-1-methyl-1H-pyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(3-chlorophenyl)-1-methyl-1H-pyrazol-4-ol is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of two 3-chlorophenyl groups attached to a pyrazole ring, which is further substituted with a methyl group and a hydroxyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(3-chlorophenyl)-1-methyl-1H-pyrazol-4-ol typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with acetylacetone under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(3-chlorophenyl)-1-methyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3,5-Bis(3-chlorophenyl)-1-methyl-1H-pyrazol-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Bis(3-chlorophenyl)-1-methyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(4-chlorophenyl)-1-methyl-1H-pyrazol-4-ol
- 3,5-Bis(3-bromophenyl)-1-methyl-1H-pyrazol-4-ol
- 3,5-Bis(3-fluorophenyl)-1-methyl-1H-pyrazol-4-ol
Uniqueness
3,5-Bis(3-chlorophenyl)-1-methyl-1H-pyrazol-4-ol is unique due to the presence of two 3-chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. The specific positioning of the chlorine atoms can affect the compound’s interaction with various molecular targets, making it distinct from other similar compounds.
Properties
CAS No. |
60615-38-5 |
|---|---|
Molecular Formula |
C16H12Cl2N2O |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
3,5-bis(3-chlorophenyl)-1-methylpyrazol-4-ol |
InChI |
InChI=1S/C16H12Cl2N2O/c1-20-15(11-5-3-7-13(18)9-11)16(21)14(19-20)10-4-2-6-12(17)8-10/h2-9,21H,1H3 |
InChI Key |
VTWDVMPFLVIRGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC(=CC=C2)Cl)O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


